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Compound of Interest

Compound Name: Spiro[2.5]octan-4-one

Cat. No.: B2859199 Get Quote

The Corey-Chaykovsky reaction is a cornerstone transformation in organic synthesis,

celebrated for its efficiency in constructing strained three-membered rings such as epoxides,

aziridines, and cyclopropanes.[1][2][3][4] This reaction utilizes sulfur ylides to deliver a

methylene group to various electrophilic centers.[5][6] A particularly powerful application of this

methodology is the cyclopropanation of α,β-unsaturated carbonyl compounds (enones), which

provides access to valuable cyclopropyl ketone motifs.[3][7][8]

Spirocycles, compounds containing two rings connected by a single common atom, are

privileged structural motifs in medicinal chemistry and natural product synthesis. Their rigid,

three-dimensional architecture allows for precise spatial orientation of functional groups,

making them attractive scaffolds for drug development. Spiro[2.5]octan-4-one is a

fundamental spirocyclic ketone that serves as a versatile building block for more complex

molecular targets.

This application note provides a detailed technical guide for the synthesis of spiro[2.5]octan-4-
one from cyclohex-2-en-1-one, leveraging the Corey-Chaykovsky reaction. We will delve into

the underlying mechanism, provide a field-proven experimental protocol, and discuss the

critical parameters that ensure a successful and high-yielding transformation.

Mechanistic Rationale: Taming the Sulfur Ylide for
Selective Cyclopropanation
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The success of the Corey-Chaykovsky reaction hinges on the choice of the sulfur ylide, as this

dictates the chemoselectivity of the addition to an enone system. Two primary sulfur ylides are

commonly employed:

Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻): A highly reactive and less stable ylide. It acts

as a "hard" nucleophile and typically engages in rapid, kinetically controlled 1,2-addition to

the carbonyl group of an enone, yielding an epoxide.[4][9]

Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻): Known as the Corey-Chaykovsky

Reagent, this ylide is stabilized by the adjacent electron-withdrawing sulfoxide group.[9] This

stability renders it a "softer" nucleophile, favoring a thermodynamically controlled 1,4-

conjugate (Michael) addition to the enone system, which ultimately leads to the desired

cyclopropane product.[3][4][8]

For the synthesis of spiro[2.5]octan-4-one, the selective 1,4-addition is required. Therefore,

the more stable dimethylsulfoxonium methylide is the reagent of choice. The reaction proceeds

through a well-defined, multi-step mechanism.

The Pathway to Cyclopropanation
The mechanism for the cyclopropanation of cyclohex-2-en-1-one is outlined below:

Step 1: In Situ Ylide Generation: The reaction is initiated by the deprotonation of a

sulfoxonium salt, typically trimethylsulfoxonium iodide, using a strong, non-nucleophilic base

like sodium hydride (NaH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[4]

[6][7] This generates the active nucleophile, dimethylsulfoxonium methylide.

Step 2: Reversible Conjugate Addition: The soft sulfur ylide nucleophile adds to the β-carbon

of the cyclohex-2-en-1-one in a reversible 1,4-conjugate addition.[3][7] This step forms a key

zwitterionic enolate intermediate.

Step 3: Intramolecular Ring Closure: The reaction culminates in an irreversible

intramolecular SN2 displacement. The negatively charged enolate oxygen attacks the carbon

atom bearing the positively charged sulfoxonium group.[4][6] This 3-exo-tet cyclization is

sterically and electronically favored, leading to the formation of the new three-membered

ring.
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Step 4: Product Formation: The ring closure expels the stable, neutral leaving group,

dimethyl sulfoxide (DMSO), to yield the final product, spiro[2.5]octan-4-one.[3]

The following diagram illustrates the complete mechanistic pathway.

Mechanism of Spiro[2.5]octan-4-one Synthesis

Step 1: Ylide Formation
Step 2: Conjugate Addition Steps 3 & 4: Cyclization & Product Formation

Trimethylsulfoxonium
Iodide NaH / DMSO Dimethylsulfoxonium

methylide (Corey's Ylide)
 Deprotonation 

Cyclohex-2-en-1-one

Zwitterionic Enolate
Intermediate

 1,4-Addition 

Spiro[2.5]octan-4-one

 Intramolecular SN2
(3-exo-tet) 

DMSO (Leaving Group)
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Caption: Reaction mechanism for Corey-Chaykovsky cyclopropanation.

Detailed Experimental Protocol
This protocol details the synthesis of spiro[2.5]octan-4-one from cyclohex-2-en-1-one.

Materials and Reagents
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Reagent/Materi
al

Formula MW ( g/mol )
Amount
(mmol)

Equivalents

Sodium Hydride

(60% in mineral

oil)

NaH 24.00 12.0 1.2

Trimethylsulfoxo

nium iodide
(CH₃)₃SOI 220.07 12.0 1.2

Dimethyl

sulfoxide

(DMSO),

anhydrous

C₂H₆OS 78.13 ~25 mL -

Cyclohex-2-en-1-

one
C₆H₈O 96.13 10.0 1.0

Diethyl ether

(Et₂O)
(C₂H₅)₂O 74.12 As needed -

Deionized Water H₂O 18.02 As needed -

Brine (saturated

NaCl solution)
NaCl(aq) - As needed -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed -

Safety Precaution:Sodium hydride (NaH) is a flammable solid that reacts violently with water to

produce flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and away

from moisture. Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through

the skin; always wear appropriate personal protective equipment (PPE), including gloves and

safety glasses.

Step-by-Step Procedure
Ylide Preparation:
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To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a

nitrogen inlet, and a septum, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

Wash the NaH dispersion three times with dry hexanes via cannula to remove the mineral

oil, then place the flask under a steady stream of nitrogen to evaporate residual solvent.

Add anhydrous DMSO (15 mL) via syringe. Stir the suspension at room temperature.

Add trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) portion-wise over 10-15 minutes. The

mixture will warm slightly and hydrogen gas will evolve.

Stir the resulting milky-white suspension at room temperature for 45-60 minutes, or until

hydrogen evolution ceases, indicating complete formation of the ylide.

Reaction with Enone:

In a separate vial, dissolve cyclohex-2-en-1-one (0.96 g, 10.0 mmol) in anhydrous DMSO

(10 mL).

Add the enone solution dropwise to the stirred ylide suspension over 20 minutes using a

syringe pump. Maintain the reaction temperature at or below 25 °C (a water bath may be

used if necessary).

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

Reaction Monitoring:

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC)

using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The product,

spiro[2.5]octan-4-one, is less polar than the starting enone.

Workup and Extraction:

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing

ice-cold water (100 mL).

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL).
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Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x

50 mL) to remove residual DMSO and salts.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

Purification:

The resulting crude oil is purified by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford spiro[2.5]octan-4-
one as a clear oil. A typical yield is in the range of 80-90%.

Experimental Workflow Diagram
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1. Ylide Preparation
NaH + (CH₃)₃SOI in DMSO

under N₂ atmosphere

2. Enone Addition
Add Cyclohex-2-en-1-one

dropwise at RT

3. Reaction Monitoring
Monitor by TLC until

starting material is consumed

4. Aqueous Workup
Quench with H₂O, Extract

with Et₂O, Wash & Dry

5. Purification
Concentrate and purify via

flash column chromatography

Final Product
Spiro[2.5]octan-4-one

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Key Reaction Data
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Parameter Value

Starting Material Cyclohex-2-en-1-one

Key Reagent Dimethylsulfoxonium methylide

Stoichiometry (Enone:Ylide) 1 : 1.2

Solvent Anhydrous DMSO

Base Sodium Hydride (NaH)

Temperature Room Temperature (~20-25 °C)

Typical Reaction Time 2-4 hours

Product Spiro[2.5]octan-4-one

Molecular Formula C₈H₁₂O

Molecular Weight 124.18 g/mol [10]

Typical Yield 80-90%

Conclusion
The Corey-Chaykovsky reaction provides a highly reliable and stereoselective method for the

synthesis of spiro[2.5]octan-4-one.[11] The critical choice of dimethylsulfoxonium methylide

as the methylene transfer agent ensures that the reaction proceeds via a 1,4-conjugate

addition pathway, selectively affording the desired cyclopropane product over the

corresponding epoxide. The protocol described herein is robust and scalable, offering

researchers and drug development professionals a dependable route to this valuable

spirocyclic building block. Careful execution under anhydrous and inert conditions is paramount

to achieving high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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